N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide
Description
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by:
- Hydroxy group at position 2 of the ethyl chain.
- Oxan-4-yl (tetrahydropyran) substituent, contributing to conformational rigidity.
- 2-Methoxyphenoxy acetamide moiety, a common pharmacophore in anti-inflammatory and analgesic agents .
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-26-19-9-5-6-10-20(19)28-15-21(24)23-16-22(25,17-7-3-2-4-8-17)18-11-13-27-14-12-18/h2-10,18,25H,11-16H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWRBWPKVGPXRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the oxane ring, followed by the introduction of the phenyl group and the methoxyphenoxy group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include halides and alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with 1,3,4-Thiadiazole Cores
Compounds 5k, 5l, and 5m () share the 2-(2-methoxyphenoxy)acetamide group but incorporate a 1,3,4-thiadiazole ring instead of the oxan-4-yl-phenylethyl chain. Key differences include:
| Compound ID | Core Structure | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5k | 1,3,4-Thiadiazole | Methylthio | 135–136 | 72 |
| 5l | 1,3,4-Thiadiazole | Ethylthio | 138–140 | 68 |
| 5m | 1,3,4-Thiadiazole | Benzylthio | 135–136 | 85 |
Key Observations :
- Thiadiazole derivatives exhibit higher yields (e.g., 85% for 5m ) compared to oxan-4-yl-containing compounds, likely due to simpler synthetic pathways .
- Melting points are similar (~135–140°C), suggesting comparable crystallinity.
- The thiadiazole core may enhance metabolic stability but reduce CNS penetration compared to the oxan-4-yl group .
Analogues with Coumarin and Pyrrolidinylsulfonyl Groups
- 2-(4-Methoxyphenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide (): Incorporates a coumarin ring, known for antioxidant and anticoagulant properties.
- 2-(2-Methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (): Pyrrolidinylsulfonyl group improves solubility but may introduce hepatotoxicity risks .
Comparison :
| Feature | Target Compound | Coumarin Derivative | Pyrrolidinylsulfonyl Derivative |
|---|---|---|---|
| Core Structure | Oxan-4-yl | Coumarin | Pyrrolidinylsulfonyl |
| Lipophilicity | High | Moderate | Low |
| Potential Bioactivity | Anti-inflammatory | Antioxidant | Analgesic |
Analogues with Oxan-4-yl and Thiophene Groups
- BG14329 (): 2-(2,4-dichlorophenoxy)-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide Combines oxan-4-yl with thiophene and dichlorophenoxy groups. Molecular weight: 414.35 g/mol, higher than the target compound, suggesting prolonged half-life .
Anti-inflammatory and Analgesic Analogues
- 2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide (): Demonstrated anti-inflammatory and analgesic activity in rodent models. The bicycloheptane group enhances steric bulk, reducing metabolic degradation .
Comparison with Target Compound :
- The target compound’s oxan-4-yl group may offer similar metabolic stability but with improved solubility due to the hydroxy group.
Pharmacological and Toxicological Considerations
- Thiadiazole Derivatives : Reported for antimicrobial activity but may exhibit renal toxicity due to thioether groups .
- Pyrrolidinylsulfonyl Analogues: Potential CNS side effects, as seen in structurally related opioids () .
- Oxan-4-yl Derivatives : Improved blood-brain barrier penetration, suggesting possible neuroactivity .
Biological Activity
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by relevant studies and data.
Chemical Structure and Synthesis
The compound features a unique structure characterized by:
- Functional Groups : Hydroxyl, methoxy, and phenoxy groups.
- Core Structure : An oxan (tetrahydropyran) ring integrated with a phenylethyl moiety.
Synthesis Overview
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Oxan Ring : Utilizing tetrahydropyran derivatives.
- Introduction of Functional Groups : Methoxy and phenoxy groups are introduced through electrophilic aromatic substitution.
- Final Coupling : The acetamide linkage is formed through amide coupling reactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may act as an enzyme inhibitor, modulating pathways related to inflammation and cancer.
- Receptors : Potential binding to specific receptors involved in neurotransmission and hormonal regulation.
Antimicrobial Activity
Studies have shown that derivatives of similar compounds exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have been tested against various bacterial strains, demonstrating efficacy against:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Low |
Case Studies
-
Antimicrobial Efficacy :
A study conducted on related compounds indicated that those with hydroxyl and methoxy substitutions showed enhanced activity against Gram-positive bacteria. The results suggest that the presence of these functional groups increases membrane permeability, allowing for better drug uptake. -
Cytotoxicity Assays :
In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve apoptosis induction via caspase activation pathways.
Q & A
Q. What are the recommended synthetic routes for N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-2-(2-methoxyphenoxy)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a hydroxy-oxane-phenylethylamine intermediate with a 2-methoxyphenoxyacetyl chloride derivative. Key steps include:
- Amide Bond Formation : Use of coupling agents like EDCI/HOBt in anhydrous DCM under nitrogen atmosphere to minimize hydrolysis .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity, while lower temperatures (0–5°C) reduce side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Scaling up? Consider continuous flow reactors for consistent yield and reduced by-products .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Based on GHS classifications of similar acetamides:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A eye irritation ).
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (H335: respiratory irritation ).
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to verify substituents (e.g., methoxy, oxane, phenyl peaks) and amide bond formation .
- HRMS : High-resolution mass spectrometry for molecular ion validation .
- Purity Assessment :
- HPLC : Reverse-phase C18 column, UV detection at 254 nm; >98% purity threshold for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory efficacy)?
- Methodological Answer :
- Standardized Assays : Replicate studies using uniform protocols (e.g., CLSI guidelines for antimicrobial testing ).
- Dose-Response Analysis : Compare EC₅₀ values across cell lines (e.g., HEK-293 for cytotoxicity) to identify selective activity .
- Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays to clarify primary targets (e.g., COX-2 for anti-inflammatory effects ).
Q. What strategies are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer :
- Biophysical Methods :
- SPR (Surface Plasmon Resonance) : Measure binding kinetics to receptors (e.g., µ-opioid receptor for analgesic potential) .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., kinases) to identify binding motifs .
- Computational Modeling :
- Docking Simulations (AutoDock Vina) : Predict binding affinities using the compound’s 3D structure (InChI key from ).
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) properties be evaluated?
- Methodological Answer :
- In Vitro Metabolism :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- CYP450 Inhibition : Screen for interactions using fluorogenic substrates (e.g., CYP3A4) .
- In Vivo PK :
- Rodent Studies : Administer IV/PO doses (10 mg/kg), collect plasma at intervals, and quantify via UPLC-MS/MS .
Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., oxane ring size, methoxy position) and test in bioassays .
- QSAR Modeling : Use CODESSA or MOE to correlate descriptors (e.g., logP, polar surface area) with activity .
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors) via Discovery Studio .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
